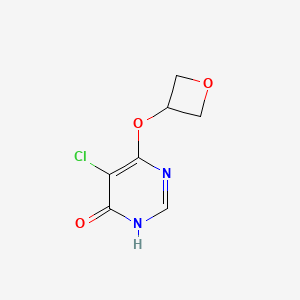

5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one

Description

5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a chlorine substituent at position 5 and an oxetan-3-yloxy group at position 5. Pyrimidinones are heterocyclic scaffolds widely explored in medicinal chemistry due to their versatility in drug design, particularly in kinase inhibition and antiviral therapies . The oxetan-3-yloxy group introduces a strained ether moiety, which may enhance metabolic stability and solubility compared to bulkier substituents .

Properties

Molecular Formula |

C7H7ClN2O3 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

5-chloro-4-(oxetan-3-yloxy)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H7ClN2O3/c8-5-6(11)9-3-10-7(5)13-4-1-12-2-4/h3-4H,1-2H2,(H,9,10,11) |

InChI Key |

OUUKVHMMEPOOCF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=C(C(=O)NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one typically involves the reaction of a chlorinated pyrimidine derivative with an oxetane-containing reagent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction between 5-chloropyrimidin-4(3H)-one and 3-hydroxyoxetane in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidin-4(3H)-one derivatives.

Oxidation: Formation of oxidized pyrimidine derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Hydrolysis: Formation of pyrimidine derivatives with opened oxetane rings.

Scientific Research Applications

5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxetane moiety may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

Trifluoromethyl Analogs

- 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one: The trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing electrophilicity at the pyrimidinone core. This increases reactivity in nucleophilic substitution reactions, as demonstrated in its synthesis via POCl₃-mediated chlorination at 100°C .

- However, the oxetane’s strain may improve metabolic stability compared to CF₃, which is prone to oxidative metabolism .

Methyl and Phenyl Derivatives

- 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (CAS 20551-31-9): The methyl group at position 6 introduces steric hindrance, while the phenyl ring at position 2 enhances π-π stacking interactions. This derivative’s synthesis likely follows similar chlorination methods .

Thieno-Fused Pyrimidinones

- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives: These compounds feature a fused thiophene ring, increasing planarity and conjugation. Microwave-assisted synthesis with POCl₃ achieves high yields (e.g., 20 min at 95°C) .

- Comparison : The fused thiophene enhances rigidity and may improve binding affinity in biological targets. However, the oxetan-3-yloxy group in the target compound provides a unique 3D geometry that could reduce off-target interactions.

Key Observations :

Structural and Crystallographic Insights

- Hydrogen Bonding and π-Stacking: Derivatives like 2-amino-6-methylpyrimidin-4(1H)-one exhibit extensive N–H⋯O and π-π interactions (face-to-face distance: 3.776 Å), critical for crystal packing and solubility .

- Impact of Oxetane: The oxetan-3-yloxy group’s oxygen atoms may participate in hydrogen bonding, akin to perchlorate anions in crystal structures , enhancing solubility relative to non-polar substituents like CF₃ or phenyl.

Biological Activity

5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features, including a chloro substituent and an oxetane ring. This compound's molecular formula is CHClNO, with a molecular weight of approximately 203.62 g/mol . The biological activity of this compound is primarily attributed to its interaction with various biological targets, making it a candidate for further research in therapeutic applications.

Structural Characteristics

The structure of this compound includes:

- Pyrimidine Core : A six-membered aromatic ring containing nitrogen atoms at positions 1 and 3.

- Chloro Substituent : Located at the 5-position, which may enhance reactivity.

- Oxetane Ring : Contributes to the compound's unique chemical behavior and potential biological activity.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Compounds similar to this compound have shown promising results against various cancer cell lines, particularly lung adenocarcinoma (A549 cells) .

- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus .

Anticancer Activity

A study conducted on similar pyrimidine derivatives highlighted their potential as anticancer agents. For instance, compounds with structural similarities to this compound were tested against A549 cells using an MTT assay. The findings indicated a structure-dependent anticancer activity, where modifications to the core structure influenced cytotoxicity levels .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Compound A | 15 | High selectivity towards cancer cells |

| Compound B | 25 | Moderate activity with lower toxicity in non-cancerous cells |

| This compound | TBD | Further studies needed |

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to this compound has also been explored. In vitro tests against various pathogens revealed that these compounds could inhibit growth in strains resistant to standard treatments .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | High |

| Escherichia coli | 16 µg/mL | Moderate |

| Klebsiella pneumoniae | 32 µg/mL | Low |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors involved in cellular pathways. The presence of the chloro group may enhance the compound's reactivity, allowing it to modulate biological processes effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.